Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C15H12N2O4S . It has a molecular weight of 316.3 g/mol . This compound has potential applications in scientific research, including drug synthesis.
Molecular Structure Analysis
The InChI string of this compound isInChI=1S/C15H12N2O4S/c1-8-7-10 (21-17-8)14 (18)16-12-9-5-3-4-6-11 (9)22-13 (12)15 (19)20-2/h3-7H,1-2H3, (H,16,18)
. The Canonical SMILES is CC1=NOC (=C1)C (=O)NC2=C (SC3=CC=CC=C32)C (=O)OC
. Physical and Chemical Properties Analysis
This compound has a topological polar surface area of 110 Ų . It has 1 hydrogen bond donor count and 6 hydrogen bond acceptor counts . The rotatable bond count is 4 . The exact mass and monoisotopic mass of the compound are both 316.05177804 g/mol . The compound has a complexity of 447 .Scientific Research Applications
Synthesis and Medicinal Applications
- Novel Synthesis Methods : Efficient synthesis of structurally novel compounds, including those related to Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate, have been developed for their selective inhibition properties. For instance, compounds have been synthesized that selectively inhibit urokinase-type plasminogen activator (uPA), showcasing the importance of benzo[b]thiophene derivatives in developing selective inhibitors with potential therapeutic applications (Bridges et al., 1993).
- Anti-inflammatory Agents : Research has identified derivatives of benzo[b]thiophene as effective in decreasing the adherence of neutrophils to activated endothelial cells. This is achieved by inhibiting the upregulation of adhesion molecules such as E-selectin, ICAM-1, and VCAM-1, highlighting their potential as anti-inflammatory agents (Boschelli et al., 1995).
Advancements in Synthetic Chemistry
- C-H Bond Activation : Bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties have been utilized for Pd-catalyzed C-H bond activation, demonstrating the role of this compound related structures in enabling selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives. This facilitates the synthesis of various non-natural amino acids, underscoring advancements in synthetic methodologies for modifying biological molecules (Pasunooti et al., 2015).
Material Science Applications
- Conductive Polymers for Lithium Ion Batteries : Research involving copolymerization of cyclopentadithiophene and methyl-2,5-dibromobenzoate via palladium complex catalyzed direct arylation has led to the development of polymers that, upon conversion of methyl ester to carboxyl group and mixing with Si nanoparticles, serve as conductive binders in lithium ion batteries. This illustrates the potential of this compound related compounds in enhancing the performance and stability of lithium ion batteries (Wang et al., 2017).
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate are not fully understood due to the lack of specific studies on this compound. Thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . Isoxazole derivatives also have significant biological interests .
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the lack of direct research on this compound. Related compounds such as thiophene and isoxazole derivatives have shown various effects on cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Related compounds such as thiophene and isoxazole derivatives have been studied extensively and have shown various mechanisms of action .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood due to the lack of specific studies on this compound. Related compounds such as thiophene and isoxazole derivatives have been studied extensively .
Properties
IUPAC Name |
methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-8-7-10(21-17-8)14(18)16-12-9-5-3-4-6-11(9)22-13(12)15(19)20-2/h3-7H,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZRVQDJIPDVTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.